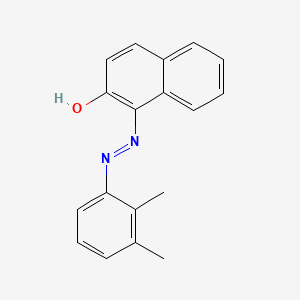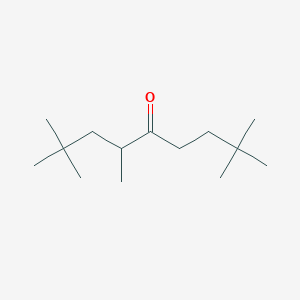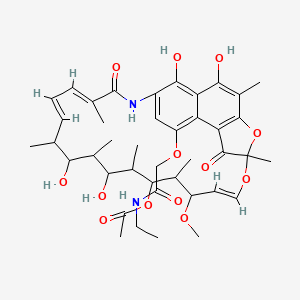
Rifamycin B ethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B ethylamide is a derivative of rifamycin B, a member of the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative bacteria. These compounds are primarily used in the treatment of tuberculosis and other mycobacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rifamycin B ethylamide can be synthesized through various chemical reactions involving rifamycin B as the starting material. The synthesis typically involves the modification of the rifamycin B structure to introduce the ethylamide group. This can be achieved through a series of steps including oxidation, hydrolysis, and reduction .
Industrial Production Methods
Industrial production of rifamycin B, and subsequently this compound, often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation conditions, such as the type of substrate, pH, temperature, and nutrient composition, are optimized to maximize the yield of rifamycin B . The rifamycin B produced is then chemically modified to obtain this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Rifamycin B ethylamide undergoes various chemical reactions, including:
Oxidation: Rifamycin B can be oxidized to form rifamycin S, which can then be further modified.
Substitution: Introduction of the ethylamide group involves substitution reactions where specific functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pH levels, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include rifamycin S, rifamycin SV, and ultimately this compound .
Wissenschaftliche Forschungsanwendungen
Rifamycin B ethylamide has a wide range of scientific research applications:
Wirkmechanismus
Rifamycin B ethylamide exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby blocking protein synthesis and leading to bacterial cell death . The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the transcription process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to rifamycin B ethylamide include:
Rifampicin: A widely used antibiotic for treating tuberculosis and leprosy.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Another rifamycin derivative used in the treatment of tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other rifamycin derivatives.
Eigenschaften
CAS-Nummer |
38327-40-1 |
|---|---|
Molekularformel |
C41H54N2O13 |
Molekulargewicht |
782.9 g/mol |
IUPAC-Name |
[(9E,19E,21E)-27-[2-(ethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+ |
InChI-Schlüssel |
UDCVVHBNXAUZCQ-VATGUWRCSA-N |
Isomerische SMILES |
CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
Kanonische SMILES |
CCNC(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


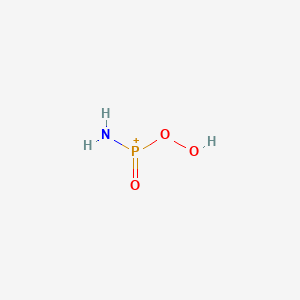
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)

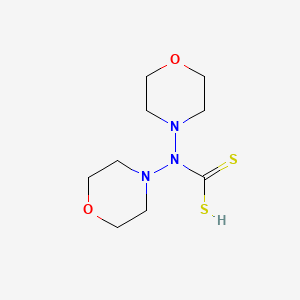

![3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14676304.png)
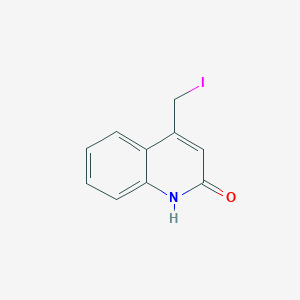

![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)

